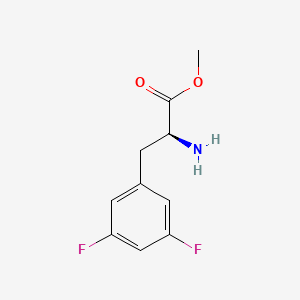

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate

Description

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate is a chiral amino acid ester characterized by a 3,5-difluorophenyl substituent on the β-carbon of its alanine backbone. This compound belongs to a class of fluorinated aromatic amino acid derivatives, which are of significant interest in pharmaceutical and agrochemical research due to fluorine's ability to modulate lipophilicity, metabolic stability, and binding interactions. Key properties of the Boc-protected derivative include a molecular formula of C₁₅H₁₉F₂NO₄, molar mass of 315.31 g/mol, melting point of 78–80°C, and predicted pKa of 10.82. The 3,5-difluorophenyl group introduces steric and electronic effects that distinguish this compound from other phenylalanine analogs.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKNSUFLKKGHKU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270097 | |

| Record name | 3,5-Difluoro-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473567-59-8 | |

| Record name | 3,5-Difluoro-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473567-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of protective groups during synthesis can help in achieving higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Antifungal Agents

- Compound : Voriconazole derivative synthesized from this compound.

- Method : Late-stage functionalization led to the creation of a new derivative with improved antifungal activity.

- Yield : 70% yield achieved through photoredox-catalyzed hydroxymethylation followed by oxidation.

Biological Studies

The compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. The difluorophenyl group enhances its binding affinity to biological targets.

Mechanism of Action

- The amino group forms hydrogen bonds with macromolecules.

- The difluorophenyl moiety contributes to hydrophobic interactions, modulating enzyme or receptor activity.

Table 1: Biological Activity Overview

Industrial Applications

This compound is also utilized in the synthesis of agrochemicals and other industrially relevant compounds. Its unique properties make it suitable for various chemical reactions.

Reactions Involving this compound

- Oxidation : Can be oxidized to form oximes or nitro compounds using reagents like potassium permanganate.

- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.

- Substitution Reactions : Electrophilic aromatic substitution can introduce various substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The compound may also participate in metabolic pathways similar to those of phenylalanine, affecting protein synthesis and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Nitro-Substituted Analogs

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate () shares the same esterified amino acid backbone but features a nitro group at the para position of the phenyl ring. The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic system compared to the fluorine-substituted compound.

Halogenated Derivatives

- Diiodo-Substituted Analog: Methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate (CAS 76318-50-8) replaces fluorine with iodine and adds a hydroxyl group. Its molecular weight (447.01 g/mol) is significantly higher than the difluorinated compound due to iodine’s mass.

- Monofluorophenyl Derivatives: Compounds such as 3-(4-fluorophenyl)-propan-1-amine derivatives () exhibit simpler substitution patterns, which may enhance metabolic stability compared to dihalogenated analogs.

Bulky Alkyl Substituents

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride () incorporates a tert-butyl group at the para position. Its molecular formula (C₁₄H₂₂ClNO₂) reflects the addition of chlorine from the hydrochloride salt.

Table 1: Key Properties of Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate and Analogs

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature in the 3,5-difluoro analog enhances the electrophilicity of the aromatic ring compared to tert-butyl or hydroxylated derivatives.

- Synthetic Utility : The Boc-protected difluoro compound is a versatile intermediate for peptide synthesis, whereas nitro or iodo analogs are more specialized in reduction or radiopharmaceutical applications.

- Solubility and Stability : The hydrochloride salt of the tert-butyl analog () improves aqueous solubility, whereas the Boc-protected difluoro compound’s stability is attributed to the protecting group.

Biological Activity

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate, a derivative of phenylalanine, is notable for its unique chemical structure and potential biological activities. This compound features a difluorophenyl group, which significantly influences its interactions with biological targets.

- Molecular Formula : C10H12F2NO2

- Molecular Weight : 215.21 g/mol

- IUPAC Name : this compound

- CAS Number : 473567-59-8

The presence of fluorine atoms in the difluorophenyl group enhances the compound's lipophilicity and can modulate its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating enzyme or receptor interactions.

- Hydrophobic Interactions : The difluorophenyl group engages in hydrophobic interactions, which may enhance binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may influence tumor cell metabolism by modulating pathways related to glycolysis and the Warburg effect. It has been shown to affect the activity of pyruvate kinase M2 (PKM2), an enzyme involved in cancer cell metabolism .

- Neuroprotective Effects : The compound has also been explored for its potential neuroprotective properties. Its structural similarity to phenylalanine allows it to cross the blood-brain barrier, presenting opportunities for treating neurodegenerative diseases .

- Inhibition of β-Amyloid Formation : There is ongoing research into the capacity of this compound to inhibit β-amyloid formation, which is critical in Alzheimer's disease pathology. The difluorophenyl group may play a role in stabilizing interactions with amyloid precursor proteins .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Applications in Scientific Research

This compound is used across various fields:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.

- Biochemical Studies : Investigating the effects of fluorinated compounds on biological systems.

- Pharmaceutical Development : Exploring potential applications in treating cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid derivative. For enantiomeric purity, chiral resolution techniques (e.g., enzymatic resolution or chiral chromatography) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) are recommended. Protecting groups like Boc or Fmoc may stabilize the amino group during synthesis. Post-synthesis purification via reverse-phase HPLC or recrystallization ensures high purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, particularly the (2S) configuration and fluorine substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns from fluorine atoms .

- HPLC with Chiral Columns : Ensures enantiomeric purity (>95% as per industry standards) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (see analogous structures in ).

Advanced Research Questions

Q. How can stereochemical instability during synthetic scale-up of this compound be mitigated?

- Methodological Answer :

- Reaction Condition Optimization : Use low-temperature reactions to minimize racemization.

- Chiral Stationary Phase Monitoring : Employ chiral HPLC to track enantiopurity at each synthetic step .

- Enzymatic Catalysis : Lipases or esterases can selectively hydrolyze undesired enantiomers, as demonstrated in fluorinated amino acid ester syntheses .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated amino acid derivatives like this compound?

- Methodological Answer :

- Standardized Assay Conditions : Control variables (e.g., pH, temperature, solvent) to ensure reproducibility.

- Meta-Analysis : Compare data across studies using fluorinated analogs (e.g., 3,5-diiodo- or trifluorophenyl variants ) to identify substituent-specific trends.

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. How do fluorination patterns (3,5-difluoro vs. 2,3,4-trifluoro) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Computational Modeling : DFT calculations predict electronic effects (e.g., fluorine’s electron-withdrawing nature) on pKa and lipophilicity .

- Comparative Bioassays : Test analogs (e.g., Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate ) in enzyme inhibition assays to correlate substitution with activity.

- Solubility Studies : Measure logP and solubility in buffers to assess bioavailability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.